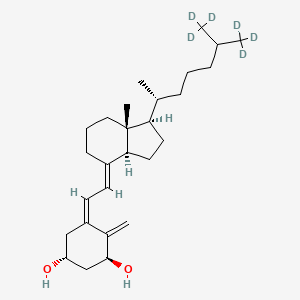

Alfacalcidol-D6

Übersicht

Beschreibung

Alfacalcidol-D6 ist eine deuterierte Form von Alfacalcidol, einem synthetischen Analogon von Vitamin D. Alfacalcidol wird hauptsächlich zur Behandlung von Erkrankungen im Zusammenhang mit dem Calcium- und Knochenstoffwechsel eingesetzt, wie z. B. Hypokalzämie, sekundärer Hyperparathyreoidismus und Osteodystrophie bei Patienten mit chronischem Nierenversagen . This compound wird speziell in der wissenschaftlichen Forschung verwendet, um die Pharmakokinetik und Stoffwechselwege von Alfacalcidol zu untersuchen, da Deuteriumatome vorhanden sind, die eine eindeutige massenspektrometrische Signatur liefern .

Vorbereitungsmethoden

Die Herstellung von Alfacalcidol-D6 umfasst verschiedene Syntheserouten und Reaktionsbedingungen. Eine übliche Methode beginnt mit Vitamin D3 als Ausgangsmaterial. Der Prozess umfasst die Entfernung von trans-Isomer-Verunreinigungen, die nach chemischen Reaktionen unter Verwendung der Diels-Alder-Reaktion entstehen. Das Produkt wird anschließend durch präparative Hochdruckflüssigchromatographie gereinigt und aufgereinigt, um hochreines Alfacalcidol zu erhalten . Eine andere Methode umfasst die Herstellung von Prä-Alfacalcidol durch gerichtete Degradation, gefolgt von der Reinigung mit Hochleistungsflüssigchromatographie (HPLC). Die Struktur wird mit Hilfe der hochauflösenden Massenspektrometrie (HRMS) und der Kernresonanzspektroskopie (NMR) identifiziert .

Chemische Reaktionsanalyse

This compound durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Zu den gängigen Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation von this compound zur Bildung von Calcitriol-D6 führen, während die Reduktion verschiedene hydroxylierte Derivate liefern kann .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen. In der Chemie wird es verwendet, um die Stoffwechselwege und die Pharmakokinetik von Alfacalcidol zu untersuchen. In Biologie und Medizin wird es verwendet, um die Auswirkungen von Vitamin-D-Analoga auf die Calciumhomöostase und den Knochenstoffwechsel zu untersuchen. This compound wird auch bei der Entwicklung neuer Therapeutika zur Behandlung von Erkrankungen wie Osteoporose, Hypoparathyreoidismus und chronischem Nierenversagen eingesetzt .

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Umwandlung in die aktive Form, Calcitriol-D6, in der Leber. Diese aktive Form bindet dann an den Vitamin-D-Rezeptor (VDR) in Zielgeweben wie Darm, Knochen und Nieren. Die Bindung von Calcitriol-D6 an VDR reguliert die Expression von Genen, die an der Calcium- und Phosphat-Homöostase beteiligt sind, was zu einer erhöhten Calciumaufnahme im Darm, einer verringerten Calciumausscheidung in den Nieren und einer verstärkten Knochenmineralisierung führt .

Analyse Chemischer Reaktionen

Alfacalcidol-D6 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of calcitriol-D6, while reduction can yield different hydroxylated derivatives .

Wissenschaftliche Forschungsanwendungen

Metabolic Studies

Alfacalcidol-D6 is instrumental in tracing the metabolism of vitamin D compounds in biological systems. The incorporation of deuterium allows researchers to track the compound's fate within the body, providing insights into:

- Absorption Mechanisms : Studies have shown that alfacalcidol enhances intestinal calcium absorption, which is crucial for maintaining bone density and overall mineral homeostasis .

- Pharmacokinetics : The stable isotope labeling aids in understanding the pharmacokinetic profile of alfacalcidol, including its bioavailability and metabolic pathways. This is particularly useful in comparative studies with other vitamin D analogs .

Osteoporosis Treatment

Alfacalcidol has been widely used in treating osteoporosis, especially in postmenopausal women. Research indicates that:

- Bone Mineral Density (BMD) : Alfacalcidol has demonstrated superior efficacy in increasing BMD compared to traditional vitamin D3 at equivalent calcium levels .

- Mechanism of Action : It operates by stimulating intestinal calcium absorption while also suppressing parathyroid hormone secretion, which plays a crucial role in bone remodeling .

Cardiovascular Health

Recent studies have explored the cardiovascular implications of alfacalcidol usage:

- Cardiovascular Outcomes : A post-hoc analysis from the Japan Dialysis Active Vitamin D trial indicated that while alfacalcidol did not significantly modify cardiovascular event rates, it showed trends suggesting potential risks associated with vascular calcification among patients with low bone turnover .

- Calcium Regulation : The compound’s effect on serum calcium and parathyroid hormone levels was monitored, revealing nuanced interactions that could inform treatment protocols for patients undergoing dialysis .

Case Study Overview

Several case studies have highlighted the efficacy of alfacalcidol in various patient populations:

- Postmenopausal Women : A study involving postmenopausal women demonstrated significant improvements in BMD after treatment with alfacalcidol versus placebo controls .

- Dialysis Patients : Another study investigated the effects of alfacalcidol on hemodialysis patients, noting improvements in mineral metabolism but cautioning against potential cardiovascular risks associated with its use .

Data Tables

Wirkmechanismus

The mechanism of action of alfacalcidol-D6 involves its conversion to the active form, calcitriol-D6, in the liver. This active form then binds to the vitamin D receptor (VDR) in target tissues, such as the intestines, bones, and kidneys. The binding of calcitriol-D6 to VDR regulates the expression of genes involved in calcium and phosphate homeostasis, leading to increased calcium absorption in the intestines, reduced calcium excretion in the kidneys, and enhanced bone mineralization .

Vergleich Mit ähnlichen Verbindungen

Alfacalcidol-D6 ähnelt anderen Vitamin-D-Analoga wie Calcitriol und Doxercalciferol. Es hat aufgrund des Vorhandenseins von Deuteriumatomen, die eine eindeutige massenspektrometrische Signatur liefern, einzigartige Eigenschaften. Dies macht this compound besonders nützlich in pharmakokinetischen Studien. Im Vergleich zu Calcitriol hat Alfacalcidol eine längere Halbwertszeit und eine geringere Auswirkung auf den Calciumstoffwechsel, was es zu einer bevorzugten Wahl für Patienten mit chronischem Nierenversagen macht .

Ähnliche Verbindungen::- Calcitriol (1,25-Dihydroxyvitamin D3)

- Doxercalciferol (1α-Hydroxyvitamin D2)

- Paricalcitol (19-Nor-1,25-Dihydroxyvitamin D2)

Biologische Aktivität

Alfacalcidol-D6, a stable isotope-labeled analog of alfacalcidol (1-hydroxycholecalciferol), is an active form of vitamin D that plays a crucial role in calcium homeostasis and bone metabolism. This article explores its biological activity, mechanisms of action, therapeutic applications, and relevant research findings.

Alfacalcidol functions primarily as a prodrug that is converted in the liver to 1,25-dihydroxyvitamin D3, the active form of vitamin D. It binds to the vitamin D receptor (VDR), forming a complex that interacts with retinoid X receptor (RXR) and regulates gene expression involved in calcium and phosphate metabolism. This mechanism supports various physiological functions:

- Calcium Absorption : Alfacalcidol enhances intestinal absorption of calcium and phosphorus, crucial for maintaining serum calcium levels and promoting bone mineralization .

- Bone Health : The compound stimulates bone formation and reduces bone resorption, making it beneficial for conditions such as osteoporosis and renal osteodystrophy .

- Immune Modulation : Alfacalcidol exhibits immunomodulatory effects by influencing the activity of regulatory T cells, which may have implications for autoimmune diseases .

Therapeutic Applications

Alfacalcidol is utilized in various clinical settings:

- Osteoporosis Treatment : In a study involving men with osteoporosis, alfacalcidol significantly improved bone mineral density (BMD) at both lumbar spine and hip regions compared to standard vitamin D treatment. After two years, lumbar spine BMD increased by 3.2% in the alfacalcidol group versus 0.8% in the control group .

- Chronic Kidney Disease (CKD) : Alfacalcidol has shown efficacy in managing secondary hyperparathyroidism and improving mineral metabolism in CKD patients. It normalizes serum calcium levels and reduces parathyroid hormone levels more rapidly than conventional vitamin D therapy .

- Cancer Research : Emerging studies suggest that alfacalcidol may have anticancer properties, particularly in solid tumors such as lung cancer, by promoting differentiation and inhibiting proliferation of cancer cells .

Table 1: Summary of Key Research Findings on this compound

Eigenschaften

IUPAC Name |

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O2/c1-18(2)8-6-9-19(3)24-13-14-25-21(10-7-15-27(24,25)5)11-12-22-16-23(28)17-26(29)20(22)4/h11-12,18-19,23-26,28-29H,4,6-10,13-17H2,1-3,5H3/b21-11+,22-12-/t19-,23-,24-,25+,26+,27-/m1/s1/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFHCOWSQAMBJIW-VLUFQIGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.